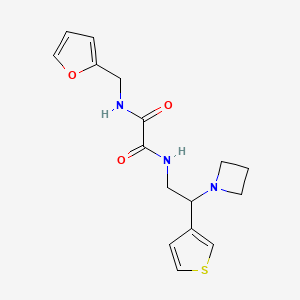![molecular formula C15H15N3O2 B2661728 4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone CAS No. 857651-06-0](/img/structure/B2661728.png)
4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone is an organic compound with the molecular formula C15H15N3O2 and a molecular weight of 269.304
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidinyl and pyridyl intermediates, followed by their coupling with a cyclohexanone derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyrimidinyl and pyridyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyrimidinyl and pyridyl rings .
Aplicaciones Científicas De Investigación
4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-pyridone: Known for its diverse biological activities, including antifungal and antibacterial effects.
4-Hydroxy-4-phenylpiperidine: Used in the synthesis of various pharmaceuticals and as a research chemical.
Uniqueness
4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone is unique due to its specific substitution pattern on the cyclohexanone core, which imparts distinct chemical and biological properties. Its combination of pyrimidinyl and pyridyl groups makes it a valuable compound for research and development in multiple scientific disciplines.
Propiedades
IUPAC Name |
4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-12-4-6-15(20,7-5-12)13-3-2-11(10-18-13)14-16-8-1-9-17-14/h1-3,8-10,20H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFKTBHPKNQOBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=NC=C(C=C2)C3=NC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

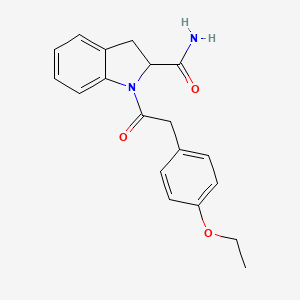
![1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2661648.png)
![2-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B2661649.png)
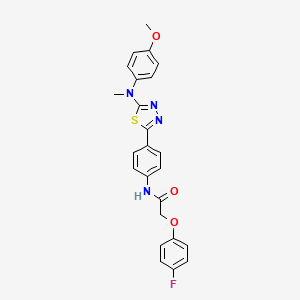
![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2661652.png)
![4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2661656.png)


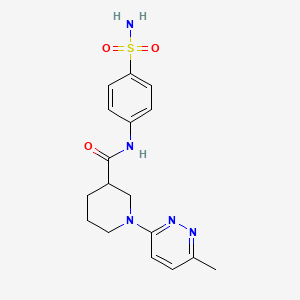
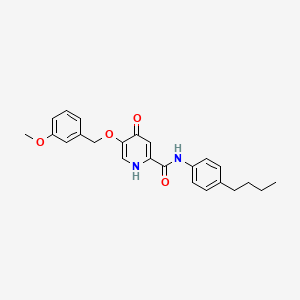
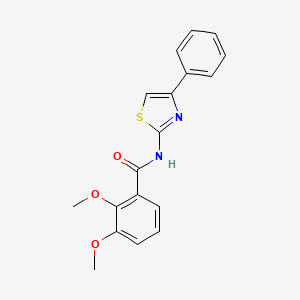
![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-chlorophenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2661665.png)
